An In-depth Technical Guide to 2-Methyl-4-nitroanisole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Methyl-4-nitroanisole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-nitroanisole, with the CAS Number 50741-92-9, is a substituted aromatic compound that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a methoxy, a methyl, and a nitro group on a benzene ring, imparts a unique reactivity profile that is leveraged in the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of 2-Methyl-4-nitroanisole, detailing its physicochemical properties, synthesis, key applications with a focus on drug development, safety and handling protocols, and analytical characterization methods. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and pharmaceutical sciences.
Physicochemical Properties
2-Methyl-4-nitroanisole is an off-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 50741-92-9 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 61-64 °C | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents. | |
| InChI Key | QOZMIJZYJZQOBV-UHFFFAOYSA-N | [2] |
Synthesis of 2-Methyl-4-nitroanisole
The synthesis of 2-Methyl-4-nitroanisole is typically achieved through a multi-step process, often starting from o-toluidine. The general strategy involves the protection of the amino group, followed by nitration and subsequent methylation.
Step 1: Synthesis of the Precursor 2-Methyl-4-nitroaniline
A common route to 2-Methyl-4-nitroanisole involves the synthesis of its precursor, 2-methyl-4-nitroaniline. This is generally accomplished through a three-step sequence: acylation (protection of the amino group), nitration, and hydrolysis (deprotection).
Experimental Protocol: Synthesis of 2-Methyl-4-nitroaniline from o-Toluidine
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Step 1: Acylation of o-Toluidine: o-Toluidine is reacted with an acylating agent, such as acetic anhydride or p-toluenesulfonyl chloride, to protect the amino group. This step is crucial to direct the subsequent nitration to the desired position and to prevent unwanted side reactions.
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Step 2: Nitration: The acylated intermediate is then nitrated using a mixture of nitric acid and sulfuric acid. The bulky protecting group helps to direct the nitro group to the para position relative to the amino group.
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Step 3: Hydrolysis: The nitro-acylated compound is hydrolyzed, typically under acidic or basic conditions, to remove the protecting group and yield 2-methyl-4-nitroaniline.[3]
Caption: General workflow for the synthesis of 2-methyl-4-nitroaniline.
Step 2: Methylation to 2-Methyl-4-nitroanisole
The final step in the synthesis of 2-Methyl-4-nitroanisole involves the methylation of a suitable precursor, which can be 2-methyl-4-nitrophenol.
Experimental Protocol: Methylation of 2-Methyl-4-nitrophenol
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Deprotonation: 2-Methyl-4-nitrophenol is treated with a base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide salt.
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Methylation: The phenoxide is then reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, to introduce the methyl group and form the desired 2-Methyl-4-nitroanisole. The reaction is typically carried out in a suitable solvent like acetone or DMF.
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Workup and Purification: The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield pure 2-Methyl-4-nitroanisole.
Caption: Synthesis of 2-Methyl-4-nitroanisole from 2-Methyl-4-nitrophenol.
Applications in Drug Development and Organic Synthesis
2-Methyl-4-nitroanisole is a versatile building block in organic synthesis, with its primary application being the preparation of more complex molecules, including pharmaceuticals and dyes.[4] The nitro group can be readily reduced to an amino group, which can then be further functionalized. The methoxy and methyl groups also influence the reactivity of the aromatic ring and can be important for the biological activity of the final product.
While specific examples of blockbuster drugs directly synthesized from 2-Methyl-4-nitroanisole are not prominently featured in publicly available literature, its structural motifs are present in various pharmacologically active compounds. Aromatic nitro compounds are key intermediates in the synthesis of many drugs.[5] For instance, the related compound 4-nitroanisole is a precursor in the production of p-aminophenyl methyl ether and vitamin B.[6] The value of 2-Methyl-4-nitroanisole lies in its ability to introduce a specific substitution pattern on the aromatic ring, which is a common strategy in drug design to modulate properties such as potency, selectivity, and metabolic stability.
Safety and Handling
2-Methyl-4-nitroanisole should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn.
-
Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4).[2]
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
-
-
Personal Protective Equipment: It is recommended to use a dust mask (type N95, US), eye shields, and gloves when handling this compound.[2]
Analytical Characterization
The identity and purity of 2-Methyl-4-nitroanisole are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methoxy protons, with chemical shifts and coupling patterns consistent with the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methyl carbon, and the methoxy carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the C-O stretching of the anisole, and the C-H bonds of the aromatic ring and methyl groups.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.
References
- BenchChem. A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Accessed January 3, 2026.
- ChemicalBook. 2-Methyl-4-nitroaniline(99-52-5) 1H NMR spectrum. Accessed January 3, 2026.
- PubChem. 2-Methyl-4-nitroaniline.
- Pharmaffiliates. 2-Methyl-4-nitroanisole. Accessed January 3, 2026.
- Sigma-Aldrich. 2-Methyl-4-nitroanisole 97%. Accessed January 3, 2026.
- BenchChem. Application Notes and Protocols: Reduction of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane. Accessed January 3, 2026.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Accessed January 3, 2026.
- ChemicalBook. 2-Methyl-4-nitrophenol(99-53-6) 1H NMR spectrum. Accessed January 3, 2026.
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- SpectraBase. 4-Methyl-2-nitroanisole - Optional[1H NMR] - Spectrum. Accessed January 3, 2026.
- ResearchGate. Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. Accessed January 3, 2026.
- Google Patents. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine. Accessed January 3, 2026.
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- ChemicalBook. 2-Methyl-4-nitroaniline synthesis. Accessed January 3, 2026.
- The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I)
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- PrepChem.com. Synthesis of p-nitroanisole. Accessed January 3, 2026.
- ChemicalBook. 2-Methyl-4-nitrophenol(99-53-6) IR Spectrum. Accessed January 3, 2026.
- ChemicalBook. 2-METHYL-4-NITROANISOLE 97(50741-92-9) 1H NMR. Accessed January 3, 2026.
- SpectraBase. 4-Methyl-2-nitroanisole - Optional[13C NMR] - Spectrum. Accessed January 3, 2026.
- PubChem. 4-Nitroanisole.
- Chemsrc. 2-Methyl-4-nitroanisole. Accessed January 3, 2026.
- Pharmaffiliates. 2-Methyl-4-nitroanisole. Accessed January 3, 2026.
- Sigma-Aldrich. 2-Methyl-4-nitroanisole 97%. Accessed January 3, 2026.
- Sigma-Aldrich. 2-methyl-4-nitrophenol. Accessed January 3, 2026.
- SpectraBase. 2-Methoxy-1-methyl-4-nitrobenzene - Optional[FTIR] - Spectrum. Accessed January 3, 2026.
- PubChem. 2-Methyl-4-nitrophenol.
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